molecular formula C12H13FO2 B8754880 4-(p-Fluorophenyl)-4-hydroxycyclohexanone

4-(p-Fluorophenyl)-4-hydroxycyclohexanone

Cat. No. B8754880
M. Wt: 208.23 g/mol
InChI Key: JFJXHTCDSDMHPT-UHFFFAOYSA-N
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Description

4-(p-Fluorophenyl)-4-hydroxycyclohexanone is a useful research compound. Its molecular formula is C12H13FO2 and its molecular weight is 208.23 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

4-(4-fluorophenyl)-4-hydroxycyclohexan-1-one

InChI

InChI=1S/C12H13FO2/c13-10-3-1-9(2-4-10)12(15)7-5-11(14)6-8-12/h1-4,15H,5-8H2

InChI Key

JFJXHTCDSDMHPT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C2=CC=C(C=C2)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 8-(4-fluorophenyl)-1,4-dioxa-spiro[4.5]decan-8-ol (38 g, 0.15 mol) in dioxane (900 ml), cooled to 0° C. was added hydrogen chloride (1M in water, 1.5 L, 1.5 mol). The reaction mixture was stirred for 2 hour at RT and extracted twice with ethyl acetate. The ethyl acetate layer was washed with saturated sodium bicarbonate solution, water and brine. Drying and solvent evaporation gave 4-(4-fluorophenyl)-4-hydroxy-cyclohexanone (24.8 g, 79%); 1H NMR (CDCl3)δ 7.55-7.45 (m, 2H) 7.16-7.0 (m, 2H), 3.0-2.85 (m, 2H), 2.18-2.38 (m, 6H), 1.85 (s, 1H)
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38 g
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900 mL
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1.5 L
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Synthesis routes and methods II

Procedure details

To a solution of 21.65 g. (0.085 mole) of 4-hydroxy-4-(p-fluorophenyl)cyclohexanone dimethyl ketal (prepared as in Example 25) in 80 ml. of dimethylformamide and 320 ml. of benzene, 3.56 g. of 57% sodium hydride is added. Following about 1 hour of stirring at room temperature, 35 ml. of methyl iodide is added and the mixture heated at reflux. After about 4 hours of heating an additional 10 ml. of methyl iodide is added. At the end of about 18 hours of heating, the suspension, after cooling, is washed with water and brine. The organic layer is evaporated to dryness and the gum remaining dissolved in 400 ml. of acetone, then 40 ml. of 2.5N hydrochloric acid added. At the end of about 4 hours, most of the solvent is removed under vacuum. The residue is extracted with ether and the organic layer washed with aqueous sodium bicarbonate solution and brine and then evaporated to dryness. The residual gum is chromatographed on a 2 l. column of Florisil (synthetic magnesium silicate), with elution by 2 l. of Skellysolve B, 2 l. of 95% Skellysolve B:5% acetone and 4 l. of 70% Skellysolve B:30% acetone. Crystalline fractions of first the product, then 6.87 g. (49%) of 4-hydroxy-4-(p-fluorophenyl)-cyclohexanone, melting at 108° to 114° C., are obtained. The product is recrystallized from petroleum ether to give 7.76 g. (41%) of 4-methoxy-4-(p-fluorophenyl)cyclohexanone, melting at 60° to 69° C. The analytical sample melts at 68° to 70° C.
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0.085 mol
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Synthesis routes and methods III

Procedure details

To a solution of 8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol (1.95 g, 7.73 mmol) in THF (30 mL) was added 3 M HCl (10 mL). The mixture was stirred at 50° C. for 1.5 h, and then poured into EtOAc (50 mL) and aqueous NaHCO3 (50 mL). The aqueous layer was extracted with EtOAc (20 mL). The combined organic layers were washed with brine (15 mL), dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by column chromatography (Purif, silica gel, hexane to 60:40 hexane/EtOAc) to give the title compound (1.34 g, 83%) as a colorless solid:
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1.95 g
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10 mL
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30 mL
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50 mL
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50 mL
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Yield
83%

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